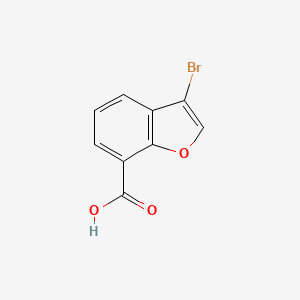
(4-aminooxan-2-yl)methanol, Mixture of diastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Aminooxan-2-yl)methanol, Mixture of diastereomers (4-AOM) is an organic compound that has been widely studied in the scientific community due to its potential applications in various fields. 4-AOM has been found to possess a variety of biochemical and physiological effects, as well as numerous advantages and limitations for laboratory experiments.
作用机制
The exact mechanism of action of (4-aminooxan-2-yl)methanol, Mixture of diastereomers is not yet fully understood. However, it is believed to act by binding to certain enzymes and inhibiting their activity. Additionally, (4-aminooxan-2-yl)methanol, Mixture of diastereomers has been shown to interact with DNA, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
(4-aminooxan-2-yl)methanol, Mixture of diastereomers has been found to possess a variety of biochemical and physiological effects. In laboratory studies, (4-aminooxan-2-yl)methanol, Mixture of diastereomers has been found to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and oxidative stress. Additionally, (4-aminooxan-2-yl)methanol, Mixture of diastereomers has been found to possess anti-diabetic and anti-hypertensive effects, as well as to protect against certain types of neurological damage.
实验室实验的优点和局限性
(4-aminooxan-2-yl)methanol, Mixture of diastereomers has numerous advantages and limitations for laboratory experiments. The compound is relatively inexpensive and easy to synthesize, making it a cost-effective option for research. Additionally, (4-aminooxan-2-yl)methanol, Mixture of diastereomers is relatively stable and has a low toxicity, making it safe to handle in the laboratory. However, the compound is prone to degradation, making it difficult to store for long periods of time. Additionally, the compound is highly soluble in water, making it difficult to work with in aqueous solutions.
未来方向
There are numerous potential future directions for research on (4-aminooxan-2-yl)methanol, Mixture of diastereomers. One potential direction would be to further investigate the compound’s mechanism of action and its potential therapeutic effects. Additionally, further research could be conducted on the compound’s potential applications in the synthesis of heterocyclic compounds and pharmaceuticals. Additionally, research could be conducted on the compound’s potential use as a tool for the study of enzyme-catalyzed reactions and the development of new drugs. Finally, further research could be conducted on the compound’s potential use as a protective agent against certain types of neurological damage.
合成方法
(4-aminooxan-2-yl)methanol, Mixture of diastereomers is synthesized through a multi-step process that involves the reaction of 4-amino-2-oxazoline with methanol. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through a series of intermediate steps to produce the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at an elevated temperature. The reaction is typically complete within a few hours and yields a mixture of diastereomers.
科学研究应用
(4-aminooxan-2-yl)methanol, Mixture of diastereomers has been studied extensively in the scientific community due to its potential applications in various fields. It has been used in the synthesis of a variety of compounds, including a range of heterocyclic compounds and pharmaceuticals. (4-aminooxan-2-yl)methanol, Mixture of diastereomers has also been studied as a potential therapeutic agent for the treatment of certain diseases, such as cancer and diabetes. Additionally, (4-aminooxan-2-yl)methanol, Mixture of diastereomers has been investigated as a potential tool for the study of enzyme-catalyzed reactions and for the development of new drugs.
属性
IUPAC Name |
(4-aminooxan-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-5-1-2-9-6(3-5)4-8/h5-6,8H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORHCDNTOFUFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)









